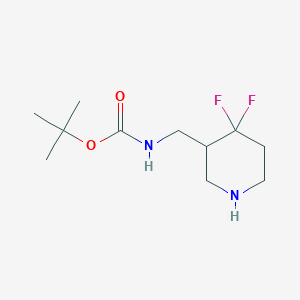

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H20F2N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both fluorine and carbamate functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate typically involves the reaction of 4,4-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4,4-difluoropiperidine+tert-butyl chloroformate→tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the carbamate group.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of piperidine N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Central Nervous System Disorders

One of the primary applications of tert-butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is in the treatment of central nervous system (CNS) disorders. Its structure allows it to interact with specific receptors in the brain, potentially offering therapeutic benefits for conditions such as depression and anxiety. Research has indicated that compounds with similar structures can act as NMDA receptor antagonists, particularly targeting the NR2B subtype, which is implicated in various neurological conditions .

2. Drug Development

The compound serves as a lead structure in drug development due to its unique combination of a bulky tert-butyl group and difluorinated piperidine moiety. This structural uniqueness may enhance its efficacy compared to traditional compounds. Investigations into its binding affinity and selectivity towards various receptors are crucial for understanding its mechanism of action and potential side effects .

3. Interaction Studies

Interaction studies are vital for elucidating the pharmacodynamics and pharmacokinetics of this compound. These studies typically assess how the compound interacts with biological targets, including enzymes and receptors, to determine its therapeutic potential .

Case Studies

Study 1: NMDA Receptor Antagonism

A study published in patent literature highlighted the efficacy of similar compounds as NR2B subtype selective antagonists. The results demonstrated significant improvements in pharmacokinetic performance and oral activity compared to existing treatments for CNS disorders .

Study 2: Behavioral Tests in Animal Models

Behavioral tests such as the Forced Swim Test and Electroconvulsive Threshold Test have been employed to evaluate the antidepressant-like effects of related compounds. These tests showed promising results, indicating that these compounds could reduce depressive behaviors in animal models, suggesting potential therapeutic effects in humans .

Mécanisme D'action

The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can enhance binding affinity and specificity. The carbamate group can also participate in covalent bonding with target proteins, leading to the formation of stable complexes.

Comparaison Avec Des Composés Similaires

- tert-Butyl (3,3-difluoropiperidin-4-yl)(methyl)carbamate

- tert-Butyl (4,4-difluoropiperidin-3-yl)carbamate

- tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate

Comparison:

- tert-Butyl (3,3-difluoropiperidin-4-yl)(methyl)carbamate differs in the position of the fluorine atoms and the presence of a methyl group, which can affect its reactivity and biological activity.

- tert-Butyl (4,4-difluoropiperidin-3-yl)carbamate is structurally similar but lacks the methyl group, which can influence its solubility and interaction with molecular targets.

- tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate has fluorine atoms at different positions, which can alter its chemical properties and potential applications.

Conclusion

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of complex molecules, the study of biological systems, and the development of new pharmaceuticals and industrial chemicals.

Activité Biologique

tert-Butyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate is a synthetic organic compound classified as a carbamate. Its structure incorporates a tert-butyl group attached to a piperidine ring with two fluorine substitutions. This unique configuration suggests potential pharmacological applications, particularly in the field of medicinal chemistry.

- Chemical Formula : C11H20F2N2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 83854896

The compound's structure allows it to interact with various biological targets, enhancing its potential efficacy in therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atoms in the compound are known to enhance binding affinity through strong hydrogen bonding and dipole interactions, while the carbamate group can form covalent bonds with target proteins, leading to stable complexes.

Biological Activity

Research indicates that this compound may exhibit significant effects on central nervous system (CNS) disorders. Its potential activities include:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on β-secretase and acetylcholinesterase, which are critical in the context of neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses in neuronal cells, potentially reducing oxidative stress and neuronal damage associated with neurodegeneration .

Case Studies

-

Neuroprotective Effects :

- In vitro studies demonstrated that this compound could reduce TNF-α levels in astrocytes stimulated by amyloid-beta (Aβ) aggregates, suggesting a protective effect against neuroinflammation .

- In vivo models indicated that this compound might inhibit Aβ aggregation, although its efficacy was moderate compared to established treatments like galantamine .

- Pharmacokinetics :

Comparative Analysis

A comparison of related compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Tert-butyl group | Lacks fluorine substitution |

| Difluoromethylpiperidine | Piperidine with difluoromethyl group | No carbamate functionality |

| Piperidine derivatives | Basic piperidine structure | Varies in substituents affecting activity |

This table illustrates how this compound's combination of structural features may confer distinct pharmacological properties compared to simpler analogs.

Propriétés

IUPAC Name |

tert-butyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-14-5-4-11(8,12)13/h8,14H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZAURCCIRADBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCC1(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.